molecular formula C22H28N2O3 B12298968 17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester

17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester

Cat. No.: B12298968
M. Wt: 368.5 g/mol
InChI Key: ZYVPSCRTENVKPN-UHFFFAOYSA-N
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Description

17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is a synthetic derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree. This compound is known for its pharmacological properties, particularly its alpha-2-adrenergic blocking activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester typically involves the esterification of 17alpha-Hydroxyyohimban-16alpha-carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process .

Industrial Production Methods

This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on alpha-2-adrenergic receptors.

    Medicine: Investigated for potential therapeutic uses, including treatment of erectile dysfunction and other conditions.

    Industry: Utilized in the development of new pharmacological agents.

Mechanism of Action

The compound exerts its effects primarily through alpha-2-adrenergic receptor antagonism. By blocking these receptors, it can increase the release of norepinephrine and enhance sympathetic nervous system activity. This mechanism is particularly relevant in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17alpha-Hydroxyyohimban-16alpha-carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-2-27-22(26)20-16-11-18-21-15(14-5-3-4-6-17(14)23-21)9-10-24(18)12-13(16)7-8-19(20)25/h3-6,13,16,18-20,23,25H,2,7-12H2,1H3

InChI Key

ZYVPSCRTENVKPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Origin of Product

United States

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